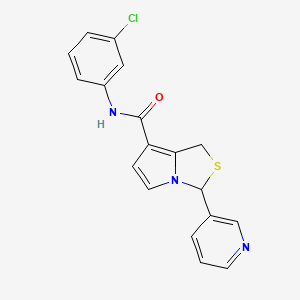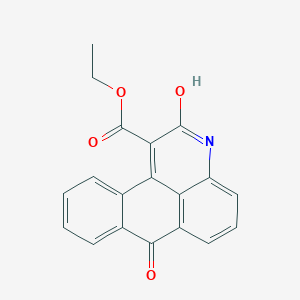
NQDI-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
NQDI-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways.
Biology: Investigated for its role in modulating cell death and neuroprotection in various biological models.
Medicine: Explored as a potential therapeutic agent for conditions involving hypoxic-ischemic injury, neuroinflammation, and neuropathic pain.
Industry: Utilized in the development of neuroprotective agents and other therapeutic compounds
Mecanismo De Acción
Target of Action
NQDI-1 is a known inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a ubiquitously expressed protein kinase that regulates cell fate in numerous injury conditions . It plays a pivotal role in the cellular response to a wide variety of environmental and biological stresses .
Mode of Action
This compound interacts with ASK1 by inhibiting its activation . It has been shown to decrease the phosphorylation of ASK1 . The inhibition of ASK1 by this compound is competitive with respect to the phosphodonor substrate ATP .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the ASK1/p38 and JNK signaling pathways . By inhibiting ASK1, this compound causes a significant decrease in the protein expression levels of phosphorylated (p-)ASK1, p-p38, and p-JNK .
Pharmacokinetics
It has been shown that this compound can be intracerebroventricularly injected .
Result of Action
This compound has been shown to have neuroprotective effects. It decreases oxidative stress and neuronal apoptosis . It also significantly improves both short and long-term neurological function . Furthermore, this compound significantly reduces the protein expression levels of 4-hydroxynonenal and Bax, and increases the protein expression levels of heme oxygenase 1 and Bcl-2 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to be effective in early brain injury following subarachnoid hemorrhage . .
Análisis Bioquímico
Biochemical Properties
NQDI-1 inhibits ASK1 with a Ki of 500 nM and an IC50 of 3 μM . It has been shown to interact with ASK1, a kinase that plays a key role in mediating cellular responses to oxidative stress . The inhibition of ASK1 by this compound is competitive with respect to the phosphodonor substrate ATP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce oxidative stress and neuronal apoptosis in early brain injury following subarachnoid hemorrhage in rats . It also decreases the expression levels of phosphorylated ASK1, p38, JNK, 4 hydroxynonenal, and Bax, and increases the expression levels of heme oxygenase 1 and Bcl-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of ASK1, leading to a decrease in the phosphorylation of downstream targets such as p38 and JNK . This inhibition of ASK1 by this compound can lead to changes in gene expression, including a decrease in the expression of pro-apoptotic genes and an increase in the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on early brain injury following subarachnoid hemorrhage in rats, this compound was found to significantly improve both short-term and long-term neurological function . It also significantly reduced oxidative stress and neuronal apoptosis over time .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. In a study on acute ischemic renal injury, it was found that this compound attenuated the injury by modulating oxidative stress and cell death .
Metabolic Pathways
It is known to interact with ASK1, which plays a key role in various cellular processes, including cell survival and death .
Transport and Distribution
It is known to interact with ASK1, which is localized to the neurons and astrocytes .
Subcellular Localization
It is known to interact with ASK1, which is localized to the neurons and astrocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NQDI-1 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the naphthoquinoline core structure, followed by the introduction of functional groups to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:
Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.
Functional Group Introduction: Various functional groups are introduced to the core structure to enhance the inhibitory activity against ASK1.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and adhering to safety and environmental regulations. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
NQDI-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .
Comparación Con Compuestos Similares
NQDI-1 is unique in its selective inhibition of ASK1. Similar compounds include:
Paeoniflorin: Another inhibitor of ASK1, known for its neuroprotective and anti-inflammatory properties.
Stavudine: A nucleoside reverse transcriptase inhibitor with activity against HIV, also affecting apoptosis pathways.
5-Fluorouracil: An antitumor agent that induces apoptosis through thymidylate synthase inhibition.
This compound stands out due to its high selectivity and potency in inhibiting ASK1, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGFNHRMPMALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



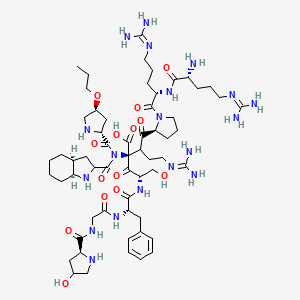
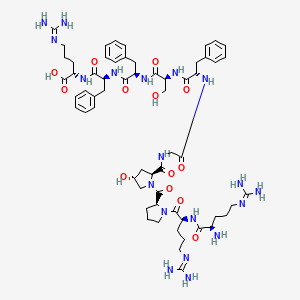
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
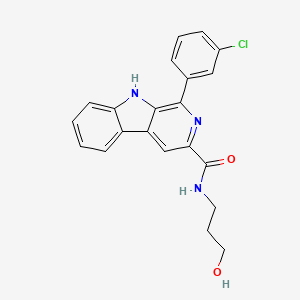
![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)
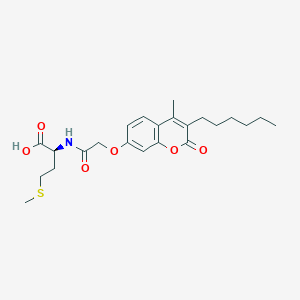
![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)
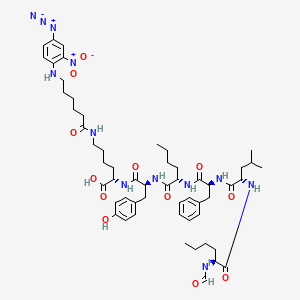
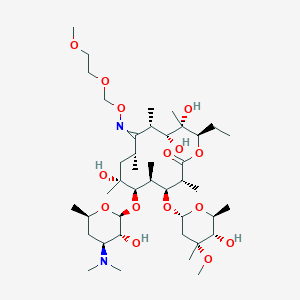
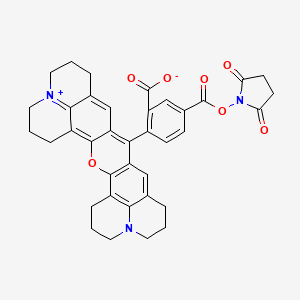
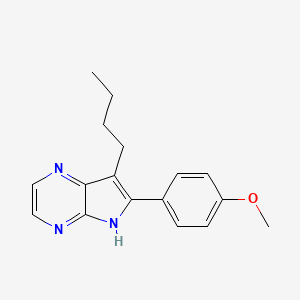
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
